
Benzaldehyde, 2-butoxy-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-butoxy-5-methoxy- is an organic compound with the molecular formula C12H16O3 It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with butoxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-butoxy-5-methoxy- typically involves the alkylation of 2-hydroxy-5-methoxybenzaldehyde. This process can be carried out by reacting 2-hydroxy-5-methoxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction is usually performed under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: Benzaldehyde, 2-butoxy-5-methoxy- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and butoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 2-butoxy-5-methoxybenzoic acid.
Reduction: 2-butoxy-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
Benzaldehyde, 2-butoxy-5-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring aldehydes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It can be used in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-butoxy-5-methoxy- depends on its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes that metabolize aldehydes, leading to the formation of reactive intermediates that can affect cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Benzaldehyde, 2-methoxy-:
Benzaldehyde, 2-ethoxy-5-methoxy-: Similar structure but with an ethoxy group instead of a butoxy group.
Benzaldehyde, 2-hydroxy-5-methoxy-: Contains a hydroxy group instead of a butoxy group.
Uniqueness: Benzaldehyde, 2-butoxy-5-methoxy- is unique due to the presence of both butoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of different substituents on the benzaldehyde core structure.
Propriétés
Numéro CAS |
403507-38-0 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-butoxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-3-4-7-15-12-6-5-11(14-2)8-10(12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 |
Clé InChI |
FFOPXTXCKNPWPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


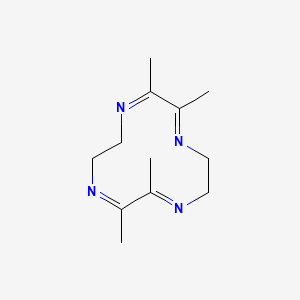
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
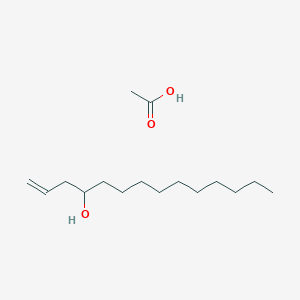

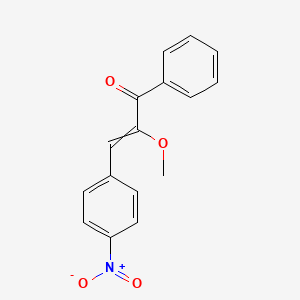
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
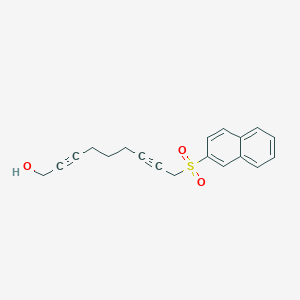
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
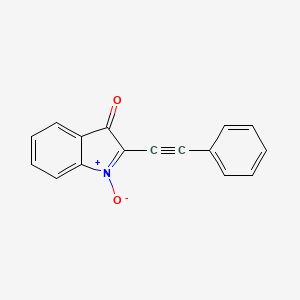
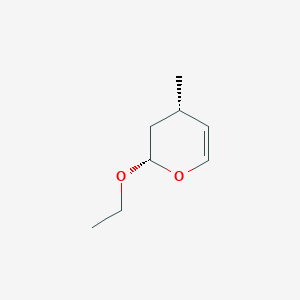
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)

![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde](/img/structure/B14251203.png)

